Cas no 104196-68-1 (Manzamine A)

Manzamine A structure
Produktname:Manzamine A
Manzamine A Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,13-Etheno-4,21a-methano-1H-azocino[1',2':1,5]pyrrolo[3,2-e]azacyclopentadecin-13(13aH)-ol,2,3,5,6,7,8,11,12,15,16,17,18,20a,21-tetradecahydro-24-(9H-pyrido[3,4-b]indol-1-yl)-,(1R,4S,9Z,13S,13aR,20aR,21aR)-
- 1,13-Etheno-4,21a-methano-1H-azocino[1',2':1,5]pyrrolo[3,2-e]azacyclopentadecin-13(13aH)-ol,2,...
- 1,13-Etheno-4,21a-methano-1H-azocino[1',2':1,5]pyrrolo[3,2-e]azacyclopentadecin-13(13aH)-ol,2,3,5,6,7,8,11,12,15,16,17,18,20a
- 1,13-Etheno-4,21a-methano-1H-azocino[1',2':1,5]pyrrolo[3,2-e]azacyclopentadecin-13(13aH)-ol,2,3,5,6,7,8,11,12,15,16,17,18,20a,21-tetradecahydro-24-(9H-pyrido[3,4-b]indol-1-yl)-,(1R,4S,9Z,13S,13aR,20aR
- MANZAMINE A
- (+)-manidipine
- (4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl Methyl Ester
- (S)-Manidipine
- Keramamine A
- HY-117025
- BDBM50232478
- CHEBI:66667
- SCHEMBL14377624
- DTXSID001098329
- Q27135285
- MANZAMINE
- CHEMBL326531
- (1R,2R,4R,5Z,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol
- CHEMBL403233
- AKOS040748872
- CS-0063523
- 104196-68-1
- (1R,4S,9Z,13S,13aR,20aR,21aR)-2,3,5,6,7,8,11,12,15,16,17,18,20a,21-tetradecahydro-24-(9H-pyrido[3,4-b]indol-1-yl)-1,13-etheno-4,21a-methano-1H-azocino[1',2':1,5]pyrrolo[3,2-e]azacyclopentadecin-13(13aH)-ol
- (4aR,7S,7aR,13Z,14aR,15aR,18Z)-5-(9H-beta-carbolin-1-yl)-4,4a,9,10,11,12,14a,15-octahydro-3H-7,2-oct[3]enoazocino[1',2':1,5]pyrrolo[2,3-i]isoquinolin-7(1H,7aH)-ol
- (1R,2R,5Z,12R,13S,16Z)-25-(9H-Pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol
- SCHEMBL11915472
- CHEMBL611781
- C19898
- (4aR,7S,7aR,13Z,14aR,15aR,18Z)-5-(9H-beta-carbolin-1-yl)-4,4a,9,10,11,12,14a,15-octahydro-3H-7,2-oct(3)enoazocino(1',2':1,5)pyrrolo(2,3-i)isoquinolin-7(1H,7aH)-ol
- (1R,4S,9Z,13S,13aR,20aR,21aR)-2,3,5,6,7,8,11,12,15,16,17,18,20a,21-Tetradecahydro-24-(9H-pyrido[3,4-b]indol-1-yl)-1,13-etheno-4,21a-methano-1H-azocino[1a(2),2a(2):1,5]pyrrolo[3,2-e]azacyclopentadecin-13(13aH)-ol
- (1R,2R,4R,5Z,12R,13S,16Z)-25-(9H-pyrido(3,4-b)indol-1-yl)-11,22-diazapentacyclo(11.11.2.12,22.02,12.04,11)heptacosa-5,16,25-trien-13-ol
- (1R,2R,5Z,12R,13S,16Z)-25-(9H-pyrido(3,4-b)indol-1-yl)-11,22-diazapentacyclo(11.11.2.12,22.02,12.04,11)heptacosa-5,16,25-trien-13-ol;hydrochloride
- (1R,2R,5Z,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride
- Manzamine A
-
- Inchi: 1S/C36H44N4O/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33/h1,4,7-9,13-16,19,24,26,30,34,38,41H,2-3,5-6,10-12,17-18,20-23,25H2/b4-1-,13-7?/t26-,30-,34+,35-,36-/m0/s1
- InChI-Schlüssel: FUCSLKWLLSEMDQ-MGOZPMTQSA-N
- Lächelt: O([H])[C@@]12C([H])([H])C([H])([H])C([H])=C([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N3C([H])([H])C([H])([H])[C@@]([H])(C(C4C5=C(C6=C([H])C([H])=C([H])C([H])=C6N5[H])C([H])=C([H])N=4)=C1[H])[C@@]1(C3([H])[H])C([H])([H])[C@]3([H])C([H])=C([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N3[C@]12[H] |t:10|
Berechnete Eigenschaften
- Genaue Masse: 548.35200
- Monoisotopenmasse: 548.352
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 41
- Anzahl drehbarer Bindungen: 1
- Komplexität: 1050
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 2
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Oberflächenladung: 0
- Topologische Polaroberfläche: 55.4
Experimentelle Eigenschaften
- Farbe/Form: Nicht verfügbar
- Dichte: 1.26
- Siedepunkt: 756.6°Cat760mmHg
- Flammpunkt: 411.4°C
- Brechungsindex: 1.701
- Löslichkeit: Chloroform (Slightly), Methanol (Very Slightly)
- PSA: 55.39000
- LogP: 6.73160
- Löslichkeit: Nicht verfügbar
Manzamine A Sicherheitsinformationen
- Signalwort:Warning
- Lagerzustand:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Manzamine A Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | M186003-5mg |
Manzamine A |
104196-68-1 | 5mg |
$ 1869.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202220-1mg |
Manzamine A, |
104196-68-1 | >98% | 1mg |
¥2068.00 | 2023-09-05 | |
A2B Chem LLC | AE08555-1mg |
MANZAMINE A |
104196-68-1 | ≥98% | 1mg |
$209.00 | 2024-04-20 | |
LKT Labs | M0255-5mg |
Manzamine A |
104196-68-1 | ≥98% | 5mg |
$1172.10 | 2024-05-21 | |
LKT Labs | M0255-10 mg |
Manzamine A |
104196-68-1 | ≥98% | 10mg |
$1,628.90 | 2023-07-10 | |
TRC | M186003-0.5mg |
Manzamine A |
104196-68-1 | 0.5mg |
$ 170.00 | 2022-06-04 | ||
TRC | M186003-2.5mg |
Manzamine A |
104196-68-1 | 2.5mg |
$ 971.00 | 2023-09-07 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72494-1mg |
Manzamine A |
104196-68-1 | 98% | 1mg |
¥2979.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202220-1 mg |
Manzamine A, |
104196-68-1 | >98% | 1mg |
¥2,068.00 | 2023-07-11 | |
LKT Labs | M0255-1 mg |
Manzamine A |
104196-68-1 | ≥98% | 1mg |
$306.00 | 2023-07-10 |
Manzamine A Verwandte Literatur
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
104196-68-1 (Manzamine A) Verwandte Produkte
- 2137598-70-8(Cyclopentanemethanesulfonamide, 3,3-difluoro-N-methyl-)
- 915924-26-4(N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide)
- 2138072-39-4(4,4-Difluoro-1-(pyrazin-2-yl)cyclohex-2-en-1-ol)
- 1157698-79-7(2-(2,4,6-trimethoxyphenyl)cyclopropan-1-amine)
- 2171650-85-2(1-(1-Amino-2-ethoxyethyl)cyclohexan-1-ol)
- 7601-99-2(Acetonitrile,2-bromo-2,2-difluoro-)
- 2227769-15-3((2S)-1-(2-tert-butylphenyl)propan-2-ol)
- 2138250-84-5(2,2-Difluoro-3-(2-propan-2-yloxyethoxy)propanoic acid)
- 877786-05-5((2E)-N-benzyl-2-cyano-2-[5-ethyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide)
- 2680791-48-2(8-(2,2,2-Trifluoroacetamido)quinoline-3-carboxylic acid)
Empfohlene Lieferanten
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz
